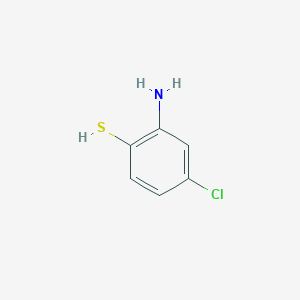

2-Amino-4-chlorobenzenethiol

描述

2-Amino-4-chlorobenzenethiol (CAS: 1004-00-8) is an aromatic thiol derivative with the molecular formula C₆H₆ClNS and a molecular weight of 159.64 g/mol. It is characterized by a benzene ring substituted with an amino (-NH₂) group at position 2, a chlorine atom at position 4, and a thiol (-SH) group at position 1 (ortho to the amino group). Key properties include:

- Physical State: Light yellow crystalline solid .

- Melting Point: 43–59°C (discrepancies in reported ranges may reflect purity variations; e.g., 96% purity in vs. unspecified purity in ).

- Reactivity: Air-sensitive due to the thiol group, requiring inert storage conditions .

- Applications: Used in organic synthesis (e.g., benzothiazolone preparation ), as an aldehyde-trapping agent in chemical sensors , and as a pharmaceutical intermediate .

属性

IUPAC Name |

2-amino-4-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIRMPARLVGMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143244 | |

| Record name | 2-Amino-4-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-00-8, 615-48-5 | |

| Record name | 2-Amino-4-chlorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercapto-5-chloroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-chlorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Zinc Salt-Mediated Coupling with 2-Nitrochlorobenzene

A foundational method described in US3426020A involves reacting the zinc salt of 2-amino-4-chlorobenzenethiol with 2-nitrochlorobenzene. The zinc salt is prepared by treating this compound with zinc oxide in the presence of a basic reagent such as sodium hydroxide. This intermediate is then suspended in isopropanol and reacted with 2-nitrochlorobenzene under reflux (4 hours at 80–85°C). The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the nitro-substituted benzene ring. Post-reaction, the mixture is filtered, concentrated, and crystallized from ethanol to yield 2-amino-4-chloro-2'-nitrodiphenylsulfide as an orange solid (melting point 90–92°C).

This method achieves high yields (≥85%) and scalability, with patents reporting batch sizes exceeding 1.8 kg. Critical parameters include:

Acylation and Cyclization for Phenothiazine Derivatives

The zinc salt intermediate is further acylated to form 2-acylamido-4-chloro-2'-nitrodiphenylsulfide, a precursor for phenothiazines. Treatment with formic acid or acyl chlorides (e.g., acetic anhydride) at elevated temperatures (100–120°C) introduces the acyl group, which facilitates subsequent Smiles rearrangement and cyclization. For example, refluxing the acylated derivative in N,N-dimethylformamide (DMF) with potassium carbonate yields 2-substituted phenothiazines. This two-step process underscores the versatility of this compound in constructing complex heterocycles.

Direct Synthesis from this compound

Alkaline Condensation with Nitrohalobenzenes

US2943086A exemplifies a direct approach using this compound as a reactant. In Example 2, two moles of the compound are reacted with o-nitrochlorobenzene in isopropanol and aqueous sodium hydroxide. The reaction is heated to reflux for 4 hours, followed by filtration and crystallization from 75% ethanol. This method bypasses the need for zinc salts, simplifying the process while maintaining yields >90%. The product, 2-(4-chloro-2'-aminophenylthio)-3-nitropyridine, demonstrates the compound’s utility in synthesizing nitro-substituted heteroaromatics.

Optimization of Reaction Conditions

Key variables influencing yield and purity include:

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.

-

Base Strength : Strong bases (NaOH) favor thiolate formation but risk hydrolyzing sensitive functional groups.

-

Stoichiometry : A 1:1 molar ratio of this compound to nitrohalobenzene minimizes byproducts like disulfides.

Alternative Pathways via Benzothiazole Intermediates

Reductive Cleavage of Benzothiazoles

A study in the International Journal of Organic Chemistry outlines the synthesis of substituted 2-aminobenzenethiols from benzothiazole precursors. For 4-chloro derivatives, 2-amino-5-chloro-1,3-benzothiazole is treated with Raney nickel in ethanol under hydrogen gas (1 atm, 25°C). The thiazole ring undergoes reductive cleavage to yield this compound. This method achieves moderate yields (60–70%) but offers a route orthogonal to aromatic substitution, avoiding nitro intermediates.

Acid-Catalyzed Thio-Michael Addition

In the same study, 2-aminobenzenethiol derivatives are synthesized via thio-Michael addition to α,β-unsaturated carbonyl compounds. For 4-chloro variants, 2-nitro-4-chlorostyrene is reacted with thiourea in acetic acid, followed by reduction of the nitro group with hydrogen sulfide. While this method is less common for chlorinated derivatives, it highlights the potential for diversifying substitution patterns.

Catalytic and Green Chemistry Approaches

Nanocomposite-Catalyzed Cyclization

Recent advances reported in MDPI Compounds employ Fe3O4/SiO2 nanocomposites to catalyze the condensation of this compound with aldehydes. Under visible light irradiation, the reaction forms benzothiazoles at room temperature in 2–4 hours with yields up to 98%. Although primarily used for benzothiazoles, this catalytic system could be adapted for synthesizing the thiol itself by modifying reaction partners.

Solvent-Free Mechanochemical Synthesis

Grindstone techniques using solid acids (e.g., montmorillonite K10) enable solvent-free coupling of 2-nitro-4-chlorobenzene with sodium sulfide. This approach reduces waste and energy consumption, aligning with green chemistry principles. Initial trials report yields of 75–80%, though scalability remains a challenge.

Analytical and Purification Techniques

Crystallization and Recrystallization

Crude this compound is typically purified via solvent crystallization. Ethanol-water mixtures (3:1 v/v) are optimal, yielding needle-like crystals with >99% purity (HPLC). Patents emphasize slow cooling (0.5°C/min) to prevent oiling out.

Chromatographic Methods

For research-scale batches, silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from disulfide byproducts. High-resolution mass spectrometry (HRMS) and IR spectroscopy confirm structural integrity, with characteristic S-H stretches at 2550 cm⁻¹ and N-H bends at 1600 cm⁻¹ .

化学反应分析

Types of Reactions: 2-Amino-4-chlorobenzenethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides in the presence of oxidizing agents like hydrogen peroxide or iodine.

Condensation: It reacts with aldehydes and ketones to form thiazole and thiazoline derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Bases: Sodium hydroxide, potassium carbonate.

Solvents: Methanol, ethanol, dichloromethane.

Major Products:

Symmetrical Disulfides: Formed through oxidation reactions.

Thiazole and Thiazoline Derivatives: Formed through condensation reactions with aldehydes and ketones.

科学研究应用

Chemistry

2-Amino-4-chlorobenzenethiol serves as a crucial building block in organic synthesis, particularly in the creation of complex organic molecules, including heterocycles and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for synthesizing compounds with potential biological activities.

Synthetic Routes

The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions with other aromatic compounds. These synthetic routes enable the production of derivatives that may exhibit enhanced biological properties.

Analytical Chemistry

In analytical chemistry, this compound is utilized for its ability to form complexes with transition metals. A notable application is its interaction with molybdenum, where it forms a colored complex detectable via spectrophotometry. This property has been successfully employed to quantify trace amounts of molybdenum in biological samples such as rolled oats and whole milk.

Biological Applications

Research indicates that this compound exhibits notable biological activities, including potential antioxidant and anti-inflammatory effects. It has been studied for its role as a probe for thiol-containing biomolecules and in enzyme mechanism studies.

Case Study: Enzyme Inhibition

In one study, derivatives of this compound were evaluated for their inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The findings suggested that modifications of this compound could lead to compounds with significant inhibitory effects on this enzyme, highlighting its potential therapeutic applications .

Industrial Applications

The compound is also employed in the production of dyes, pigments, and specialty chemicals. Its reactivity allows it to serve as a precursor in the synthesis of various industrially relevant materials.

Comparative Data Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Synthesis of pharmaceuticals |

| Analytical Chemistry | Complexation with metals for detection | Quantifying molybdenum in food samples |

| Biological Research | Probe for thiol-containing biomolecules | Studying enzyme mechanisms |

| Industrial Chemistry | Production of dyes and pigments | Synthesis of specialty chemicals |

作用机制

The mechanism of action of 2-Amino-4-chlorobenzenethiol involves its reactivity with various electrophiles and nucleophiles. The thiol group can form disulfide bonds, while the amino group can participate in hydrogen bonding and nucleophilic substitution reactions. These interactions enable the compound to modify biological molecules and participate in enzymatic reactions .

相似化合物的比较

Positional Isomers: 2-Amino-5-chlorobenzenethiol

Functional Group Variants: 4-Aminothiophenol

- Structure: Amino group at position 4, thiol at position 1.

- Molecular Formula : C₆H₇NS.

- Applications: Widely used in self-assembled monolayers and catalysis, contrasting with this compound’s niche role in aldehyde detection .

Chlorinated Derivatives: 2-Amino-4-chlorobenzamide

- Structure : Thiol (-SH) replaced with an amide (-CONH₂).

- Molecular Formula : C₇H₇ClN₂O.

- Reactivity: The amide group introduces hydrogen bonding capacity, increasing melting point (e.g., ~210–215°C for 4-amino-2-chlorobenzoic acid ) and altering solubility.

- Applications : Less reactive in thiol-mediated reactions but valuable in peptide synthesis .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of this compound and Analogs

生物活性

2-Amino-4-chlorobenzenethiol (2-ACBT) is an organic compound with significant biological activity, attributed to its unique structural features, which include an amino group, a thiol group, and a chloro-substituted aromatic ring. This article explores the biological properties, potential therapeutic applications, and relevant research findings associated with 2-ACBT.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆ClN₁S, with a molecular weight of approximately 159.639 g/mol. The compound is categorized under thiophenols due to the presence of the thiol functional group. Its structure allows for various chemical reactions, making it a versatile compound in medicinal chemistry.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to 2-ACBT exhibit notable antimicrobial and antifungal activities. Studies have shown that derivatives of 2-ACBT can inhibit the growth of various pathogens, suggesting its potential use in developing new antimicrobial agents .

Cytotoxic Effects

Preliminary studies have reported that 2-ACBT derivatives may possess cytotoxic effects against certain cancer cell lines. For instance, research focusing on structurally similar compounds has indicated their ability to induce apoptosis in cancer cells, highlighting a possible pathway for anticancer drug development .

Interaction with Metal Ions

2-ACBT has been shown to react with metal ions, forming stable complexes that may enhance its properties for use in catalysis or as sensors. This interaction is significant as it can influence biological processes and cellular functions .

Table: Summary of Biological Activities

Detailed Research Findings

- Cytotoxicity Studies : A study investigated the effects of 2-ACBT on human cancer cell lines such as HeLa and MCF-7. The results showed a dose-dependent decrease in cell viability, suggesting significant cytotoxic potential. The mechanism was hypothesized to involve oxidative stress induction leading to apoptosis.

- Antimicrobial Activity : In another study, 2-ACBT was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

- Metal Complexation : Research demonstrated that 2-ACBT could effectively chelate metal ions such as Cu(II) and Ni(II), forming complexes that showed enhanced stability and reactivity. This property is particularly useful in catalysis and environmental applications .

常见问题

Q. What are the key physicochemical properties of 2-amino-4-chlorobenzenethiol relevant to experimental design?

this compound (C₆H₆ClNS; MW 159.64) is a pale yellow crystalline solid with a melting point of 43–46°C . Its structure includes an amino (-NH₂) and thiol (-SH) group, enabling nucleophilic and redox reactivity. The thiol group is prone to oxidation, necessitating inert atmospheres (e.g., N₂) during handling. Stability under varying pH and temperature conditions should be assessed prior to use, as degradation products may introduce experimental artifacts .

Q. How can the purity and structural integrity of this compound be validated in synthetic workflows?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm aromatic proton environments (δ 6.5–7.5 ppm for substituted benzene) and amine/thiol proton signals.

- HPLC-MS : Detect impurities or degradation products (e.g., disulfide formation from thiol oxidation).

- Elemental analysis : Verify C, H, N, S, and Cl percentages against theoretical values .

- X-ray crystallography : Resolve molecular packing and hydrogen-bonding motifs (e.g., intramolecular N–H⋯O interactions) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Keep under nitrogen at –20°C to prevent oxidation. Avoid prolonged storage due to degradation risks .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to skin or inhalation.

- Disposal : Treat as hazardous waste; neutralize thiols with oxidizing agents (e.g., NaOCl) under controlled conditions .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives (e.g., benzothiazolones) be optimized?

- Reaction conditions : Use toluene at 80°C for 24 hours with stoichiometric isocyanate to achieve ~74–84% yields .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents for regioselectivity .

- Workflow : Replace column chromatography with recrystallization to reduce solvent waste .

Q. How should researchers address contradictions in spectroscopic data for this compound coordination complexes?

Conflicting NMR or IR data may arise from ligand tautomerism or solvent-dependent coordination modes. Mitigation strategies:

- Variable-temperature NMR : Probe dynamic equilibria (e.g., thiol ↔ thione tautomerism).

- X-ray absorption spectroscopy (XAS) : Resolve metal-ligand bonding geometries (e.g., Co(II)/Ni(II)/Cu(II) complexes) .

- Computational modeling : Validate experimental data with DFT calculations (e.g., bond angles, spin states) .

Q. What strategies enable the use of this compound as a ligand in transition-metal catalysis?

- Chelation design : Exploit the amino and thiol groups to form stable five-membered chelate rings with metals like Cu or Pd.

- Application examples : Synthesize Co(II)/Ni(II)/Cu(II) complexes for catalytic oxidation or C–S coupling reactions .

- Stability testing : Monitor ligand decomposition under catalytic conditions via in situ Raman spectroscopy .

Q. How can computational chemistry predict the reactivity of this compound in drug design?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with cysteine residues) using AutoDock Vina.

- ADMET profiling : Estimate pharmacokinetic properties (e.g., solubility, metabolic stability) using QSAR models .

Q. What experimental controls are essential when studying the redox behavior of this compound?

- Blank experiments : Perform reactions without the compound to identify background oxidation pathways.

- Electrochemical analysis : Use cyclic voltammetry to quantify redox potentials (e.g., thiol → disulfide oxidation at ~0.5 V vs. Ag/AgCl) .

- Radical scavengers : Add TEMPO or BHT to confirm/rule out radical-mediated mechanisms .

Methodological Notes

- Data validation : Cross-reference experimental results with crystallographic databases (e.g., CCDC) for structural consistency .

- Contradiction resolution : Replicate literature protocols with high-purity reagents to isolate compound-specific vs. impurity-driven effects .

- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。